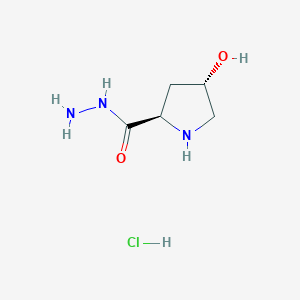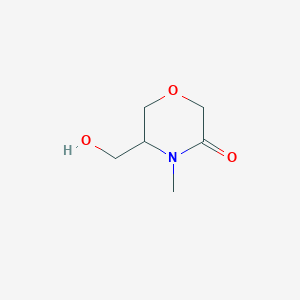
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral compound with significant importance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the use of chiral starting materials and diastereoselective reactions. One common method includes the use of (2R,4S)-4-hydroxyproline as a precursor, which undergoes a series of chemical transformations to yield the desired compound. The reaction conditions often involve the use of protecting groups, selective reduction, and coupling reactions to achieve high diastereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. The hydroxyl and carbohydrazide groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group instead of a carbohydrazide group.
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: This compound is similar but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carbohydrazide groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C5H12ClN3O2 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m0./s1 |
Clave InChI |
UKDQRIYFRUVQEY-RFKZQXLXSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1C(=O)NN)O.Cl |
SMILES canónico |
C1C(CNC1C(=O)NN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13476746.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)


![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)



![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)


![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)

![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
